![molecular formula C23H27Cl2N3O2 B2877827 2-(2,4-dichlorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide CAS No. 922033-52-1](/img/structure/B2877827.png)
2-(2,4-dichlorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide
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Description
2-(2,4-dichlorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H27Cl2N3O2 and its molecular weight is 448.39. The purity is usually 95%.
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Scientific Research Applications
Cognitive Enhancement and Anxiolytic Activity
Research on 2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), a member of the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands, demonstrates positive effects in rodent and primate models of cognitive enhancement and a rodent model of anxiolytic activity. This compound has a reduced propensity to activate peripheral ganglionic type receptors, making it a candidate for further evaluation as a treatment for cognitive disorders due to its biological activities and favorable oral bioavailability (Lin et al., 1997).
Antinociceptive Effect
The discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, a compound showing high σ1 receptor affinity and selectivity, illustrates its potential in treating inflammatory pain. The antinociceptive effect was determined using the formalin test, indicating effectiveness in reducing formalin-induced nociception through local peripheral and intrathecal administration (Navarrete-Vázquez et al., 2016).
Electro-Optic Materials
The synthesis of heterocycle-based chromophores for electro-optic materials highlights the application of pyrrole-based compounds in developing nonlinear optical/electro-optic multilayers. Such materials are characterized by their intrinsically acentric, highly transparent nonlinear optical/electro-optic properties, opening avenues for advanced material science applications (Facchetti et al., 2003).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O2/c1-27-11-8-17-12-16(4-6-20(17)27)21(28-9-2-3-10-28)14-26-23(29)15-30-22-7-5-18(24)13-19(22)25/h4-7,12-13,21H,2-3,8-11,14-15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIWXWLXDNMSQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=C(C=C(C=C3)Cl)Cl)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide |
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